Moroxydine

Descripción general

Descripción

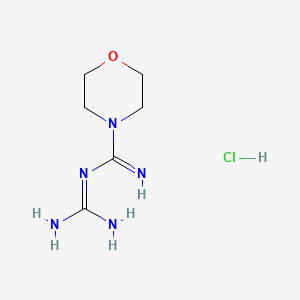

Moroxydine es un fármaco antiviral que se desarrolló originalmente en la década de 1950 como tratamiento para la influenzaEstructuralmente, la this compound es una biguanida heterocíclica .

Aplicaciones Científicas De Investigación

La moroxydine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en estudios de química de biguanidas y sus interacciones con otras moléculas.

Biología: Investigada por sus propiedades antivirales contra varios virus de ARN y ADN.

Medicina: Explorada como un posible tratamiento para infecciones virales, incluida la influenza y otros virus respiratorios.

Industria: Utilizada en el desarrollo de recubrimientos y materiales antivirales

Mecanismo De Acción

El mecanismo de acción de la moroxydine involucra su interacción con los componentes virales, inhibiendo su replicación y propagación. Se dirige a enzimas y proteínas virales específicas, interrumpiendo su función y evitando que el virus se multiplique. Las vías moleculares exactas involucradas todavía están bajo investigación, pero se sabe que interfiere con el proceso de replicación viral .

Análisis Bioquímico

Biochemical Properties

Moroxydine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with viral RNA polymerase, inhibiting the replication of viral RNA. This interaction is crucial for its antiviral activity. Additionally, this compound has been observed to interact with cellular proteins involved in the immune response, potentially enhancing the body’s ability to fight off viral infections .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of viruses within host cells, thereby reducing viral load. This compound influences cell signaling pathways by modulating the activity of key signaling molecules, which can lead to changes in gene expression and cellular metabolism. For instance, this compound can upregulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to viral RNA polymerase, which inhibits the enzyme’s activity and prevents the replication of viral RNA. This binding interaction is critical for its antiviral effects. Additionally, this compound can inhibit the activity of certain cellular enzymes involved in viral replication, further contributing to its antiviral properties. Changes in gene expression induced by this compound also play a role in its mechanism of action, as it can activate antiviral pathways within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its antiviral activity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce viral load without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. It is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes. The metabolites of this compound are then excreted via the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites, which can have implications for its efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its antiviral effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is known to localize to the nucleus, where it can interact with viral RNA polymerase and inhibit viral replication. Additionally, this compound can be found in the cytoplasm, where it interacts with cellular proteins involved in the immune response. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals within the protein .

Métodos De Preparación

La moroxydine se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura de biguanida. La ruta sintética generalmente implica la reacción de morfolina con cianamida, seguida de la adición de guanidina para formar el producto final. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La moroxydine experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores.

Comparación Con Compuestos Similares

La moroxydine es similar a otros compuestos de biguanida como la picloxydine y la clorhexidina. Es única por sus propiedades antivirales, mientras que la picloxydine y la clorhexidina son principalmente agentes antibacterianos. Estos compuestos comparten una estructura de biguanida similar, pero difieren en sus aplicaciones específicas y mecanismos de acción .

Compuestos similares

- Picloxydine

- Clorhexidina

- Metformina (aunque se usa principalmente como agente antidiabético, comparte similitudes estructurales con las biguanidas)

La this compound destaca por su actividad antiviral de amplio espectro, lo que la convierte en un compuesto valioso en la lucha contra las infecciones virales.

Propiedades

Número CAS |

3731-59-7 |

|---|---|

Fórmula molecular |

C6H13N5O |

Peso molecular |

171.20 g/mol |

Nombre IUPAC |

N'-carbamimidoylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10) |

Clave InChI |

KJHOZAZQWVKILO-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=N)N=C(N)N |

SMILES isomérico |

C1COCCN1/C(=N/C(=N)N)/N |

SMILES canónico |

C1COCCN1C(=NC(=N)N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

3731-59-7 |

Pictogramas |

Irritant |

Pureza |

>98% |

Números CAS relacionados |

3160-91-6 (mono-hydrochloride) 7420-18-0 (unspecified hydrochloride) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

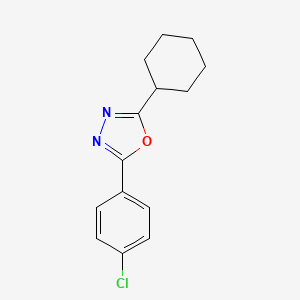

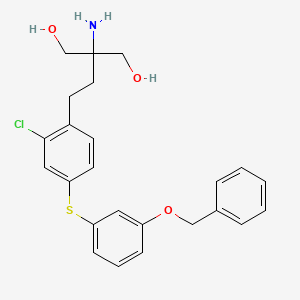

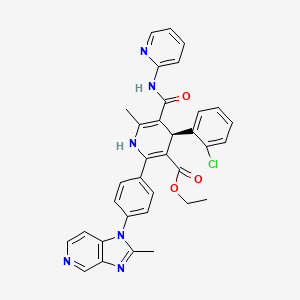

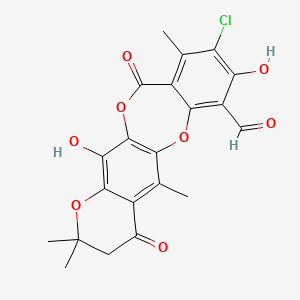

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)